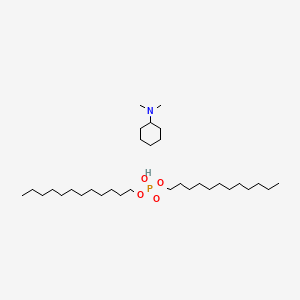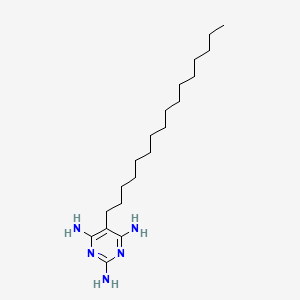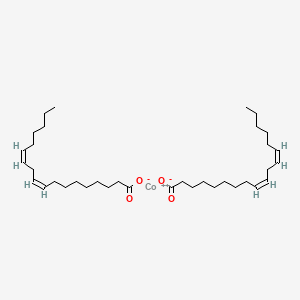
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its application in various industrial and research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium 4-aminobenzenesulphonate under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Reduction: 4-((4-aminophenyl)anilino)azo)benzenesulphonate.
Substitution: Halogenated derivatives of the original compound.
Oxidation: Corresponding aromatic amines and other cleavage products.
Scientific Research Applications
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage allows for electron delocalization, contributing to its color properties. The nitro group can undergo reduction to form an amino group, which can interact with various biological molecules. The compound’s molecular targets and pathways involve interactions with cellular proteins and enzymes, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining techniques.
The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and applications .
Properties
CAS No. |
93940-11-5 |
|---|---|
Molecular Formula |
C18H13N4NaO5S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
sodium;4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27;/h1-12H,(H,19,20)(H,25,26,27);/q;+1/p-1 |
InChI Key |
NKBXUNLLXMGLRN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


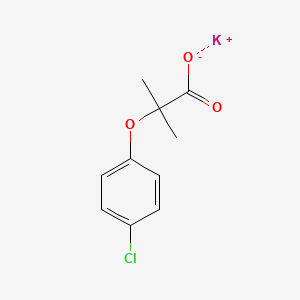

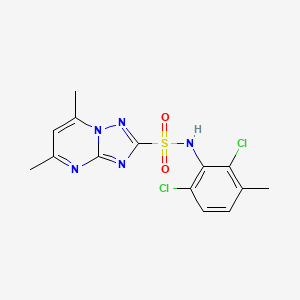
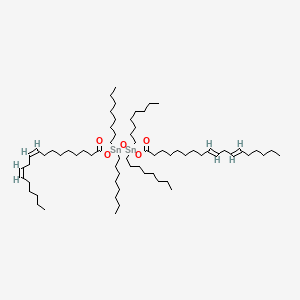

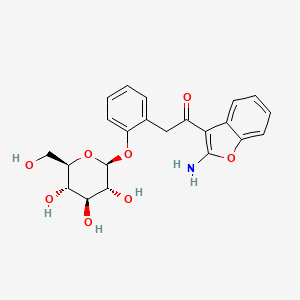

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

